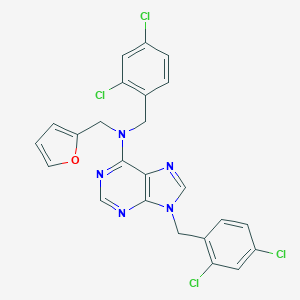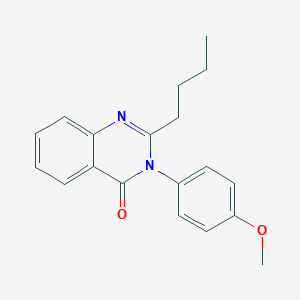![molecular formula C19H16Cl2N2O3S B295516 5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B295516.png)
5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one, also known as DMT1, is a synthetic compound that has gained attention in the scientific community for its potential use in medical research. This compound has been found to have a unique mechanism of action and has shown promising results in various laboratory experiments. In
Wirkmechanismus
5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one works by inhibiting the activity of an enzyme called thioredoxin reductase, which is involved in the regulation of cellular redox balance. By inhibiting this enzyme, this compound disrupts the redox balance in cancer cells, leading to oxidative stress and ultimately cell death. This unique mechanism of action makes this compound a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the activity of various enzymes involved in cellular metabolism, leading to a decrease in energy production and ultimately cell death. In addition, this compound has been found to induce DNA damage in cancer cells, leading to cell cycle arrest and ultimately cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one in lab experiments is its unique mechanism of action, which makes it a promising candidate for cancer treatment. This compound has also been found to have low toxicity in normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one. One area of focus is the optimization of the synthesis method to produce higher yields and purity. Another area of focus is the development of more efficient delivery methods for this compound, such as nanoparticles or liposomes. In addition, further research is needed to determine the efficacy of this compound in vivo and its potential for use in clinical trials. Overall, the unique mechanism of action and promising results in lab experiments make this compound a promising candidate for further research in the field of cancer treatment.
Synthesemethoden
The synthesis of 5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with 4-methylphenoxyethanol in the presence of a base to form the corresponding ether. This ether is then reacted with thiosemicarbazide and a cyclization agent to form the desired compound. The synthesis of this compound has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
5-{3,5-Dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has been found to have potential applications in medical research, particularly in the field of cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to induce cell death in cancer cells, making it a promising candidate for further research.
Eigenschaften
Molekularformel |
C19H16Cl2N2O3S |
|---|---|
Molekulargewicht |
423.3 g/mol |
IUPAC-Name |
(5Z)-2-amino-5-[[3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-11-2-4-13(5-3-11)25-6-7-26-17-14(20)8-12(9-15(17)21)10-16-18(24)23-19(22)27-16/h2-5,8-10H,6-7H2,1H3,(H2,22,23,24)/b16-10- |
InChI-Schlüssel |
DOYUOSAPVFNVJG-YBEGLDIGSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N=C(S3)N)Cl |
SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N=C(S3)N)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N=C(S3)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(3-Bromophenyl)methyl]-1,3-dimethyl-8-(3-pyridinylmethylamino)purine-2,6-dione](/img/structure/B295434.png)
![1-(4-chlorobenzyl)-8-[(2-hydroxyethyl)(methyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295438.png)


![8-Ethoxy-7-[(3-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B295446.png)
![5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295449.png)

![3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295452.png)
![4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B295453.png)


![2-(1-ethylpropyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295459.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295460.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295461.png)
